Demoxepam (CAS 963-39-3) is a pharmacologically active benzodiazepine derivative and the primary stable metabolite of chlordiazepoxide[1]. In both clinical toxicology and synthetic chemistry, demoxepam serves as a critical reference standard and synthetic intermediate. Unlike its parent compound, demoxepam exhibits prolonged pharmacokinetic persistence and high aqueous stability, making it an indispensable material for therapeutic drug monitoring (TDM), forensic LC-MS/MS screening, and the controlled synthesis of downstream 3-hydroxybenzodiazepines such as oxazepam [2]. Its distinct receptor binding profile and metabolic traceability ensure it cannot be substituted by generic in-class analogs.
Procuring generic benzodiazepine standards like diazepam or nordiazepam fails to capture the specific metabolic cascade of chlordiazepoxide. In clinical and forensic matrices, demoxepam acts as the definitive marker for chronic chlordiazepoxide exposure due to its significantly longer half-life (14–95 hours) compared to the parent drug (6–28 hours) [1]. Furthermore, in chronic in vivo models using aqueous formulations, chlordiazepoxide rapidly hydrolyzes into demoxepam [2]. Substituting demoxepam with the parent drug in these assays leads to uncontrolled dosing variability and inaccurate receptor affinity profiling, necessitating the procurement of pure demoxepam for reproducible baseline data.
In chronic in vivo studies utilizing aqueous solutions (e.g., osmotic minipumps), the parent drug chlordiazepoxide is highly unstable, undergoing rapid first-order hydrolysis. Studies demonstrate that after 28 days in an osmotic minipump, only 25% of chlordiazepoxide remains, having converted almost entirely to demoxepam[1]. Procuring demoxepam directly for these models eliminates the dosing variability and degradation artifacts associated with the parent compound.
| Evidence Dimension | Compound remaining after 28-day aqueous osmotic minipump delivery |
| Target Compound Data | Demoxepam (Stable, primary active constituent delivered) |
| Comparator Or Baseline | Chlordiazepoxide (Only 25% remains unhydrolyzed) |
| Quantified Difference | 75% degradation of parent drug into demoxepam over 28 days |
| Conditions | Aqueous solution, osmotic minipump delivery over 28 days |
Procuring demoxepam directly for chronic aqueous dosing models prevents uncontrolled degradation variables, ensuring accurate and reproducible pharmacological exposure.
Demoxepam exhibits a markedly prolonged elimination profile compared to its parent compound, making it the superior target analyte for detecting historical drug exposure. While chlordiazepoxide has a half-life of 6.6 to 28 hours, demoxepam persists with a half-life of 14 to 95 hours [1]. In patients with hepatic insufficiency, this extended half-life leads to significant dose-stacking, making demoxepam the most reliable quantitative marker for assessing cumulative toxicity.
| Evidence Dimension | Elimination half-life in human plasma |
| Target Compound Data | Demoxepam: 14–95 hours |
| Comparator Or Baseline | Chlordiazepoxide: 6.6–28 hours |
| Quantified Difference | Up to a 3.4-fold increase in maximum half-life |
| Conditions | Human pharmacokinetic profiling, relevant to hepatic insufficiency models |
Laboratories must procure demoxepam as a reference standard because its extended persistence makes it the primary detectable analyte in delayed forensic or toxicological screening.
In multiplexed UHPLC-MS/MS forensic screening, demoxepam provides distinct chromatographic and mass spectrometric signatures that prevent false positives. Using a clinical TDM MS9030 column, demoxepam elutes at 2.18 minutes with a primary MRM transition of 287.0 -> 180.0, cleanly separating from common benchmarks like diazepam (RT 5.09 min, MRM 285.0 -> 193.0)[1]. This baseline resolution is critical for accurate quantification in complex biological matrices.
| Evidence Dimension | LC-MS/MS Retention Time and Primary MRM Transition |
| Target Compound Data | Demoxepam: RT 2.18 min (MRM 287.0 -> 180.0) |
| Comparator Or Baseline | Diazepam: RT 5.09 min (MRM 285.0 -> 193.0) |
| Quantified Difference | 2.91-minute retention time separation |
| Conditions | UHPLC-Triple Quadrupole Mass Spectrometry, serum matrix, ClinMass TDM MS9030 column |
Ensures analytical laboratories can definitively separate chlordiazepoxide metabolites from other benzodiazepines without isobaric or chromatographic overlap.
Despite being a metabolite, demoxepam demonstrates a higher binding affinity for rat cortical GABA-A benzodiazepine binding sites than its parent drug. In 3H-flunitrazepam displacement assays, demoxepam yields a Ki of 0.44 µM, compared to 0.67 µM for chlordiazepoxide [1]. This quantitative difference confirms that demoxepam is a highly active pharmacological agent that must be independently profiled in neuropharmacological assays.
| Evidence Dimension | Inhibition of 3H-flunitrazepam binding (Ki) |
| Target Compound Data | Demoxepam: 0.44 ± 0.02 µM |
| Comparator Or Baseline | Chlordiazepoxide: 0.67 ± 0.10 µM |
| Quantified Difference | 34% stronger binding affinity (lower Ki) for demoxepam |
| Conditions | Rat cortical membranes, 1 nM 3H-flunitrazepam, 40 min incubation at 2°C |
Researchers developing GABA-A modulators must use demoxepam to accurately baseline the true pharmacological driver of chlordiazepoxide's in vivo effects.
Due to its extended half-life (14–95 hours) and distinct LC-MS/MS MRM transitions (287.0 -> 180.0) [1], demoxepam is the mandatory reference standard for confirming historical chlordiazepoxide ingestion. It is particularly critical in cases of hepatic insufficiency where the parent drug is rapidly cleared but the demoxepam metabolite accumulates, preventing false-negative toxicology reports.
Because chlordiazepoxide undergoes 75% hydrolysis into demoxepam within 28 days in aqueous solution [2], researchers utilizing osmotic minipumps or long-term liquid formulations should procure demoxepam directly. Dosing pure demoxepam eliminates the pharmacokinetic variability caused by parent-drug degradation, ensuring stable and reproducible GABA-A receptor activation throughout the study duration.
In pharmaceutical synthesis, demoxepam serves as a structurally primed precursor. Through Polonovski-type rearrangements or targeted reductions, the N-oxide and lactam functionalities of demoxepam are utilized to synthesize downstream active pharmaceutical ingredients (APIs) such as oxazepam [3]. Procuring high-purity demoxepam streamlines these synthetic workflows compared to starting from raw 2-aminobenzophenones.
Irritant;Health Hazard